Dodecenylsuccinic acid

Description

The exact mass of the compound Butanedioic acid, dodecenyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dodecenylsuccinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dodecenylsuccinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

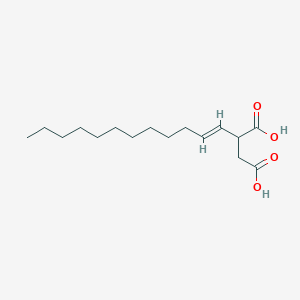

Structure

3D Structure

Properties

IUPAC Name |

2-[(E)-dodec-1-enyl]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O4/c1-2-3-4-5-6-7-8-9-10-11-12-14(16(19)20)13-15(17)18/h11-12,14H,2-10,13H2,1H3,(H,17,18)(H,19,20)/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCPNGVVOWVKJG-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC=CC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC/C=C/C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Butanedioic acid, 2-(dodecen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

29658-97-7 | |

| Record name | Butanedioic acid, 2-(dodecen-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029658977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, 2-(dodecen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecenylsuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.219 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Dodecenylsuccinic Acid: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecenylsuccinic acid (DDSA) is a C16 unsaturated dicarboxylic acid characterized by a twelve-carbon alkenyl chain attached to a succinic acid backbone.[1] This amphipathic molecule, possessing both hydrophobic (dodecenyl chain) and hydrophilic (dicarboxylic acid) moieties, is utilized in a variety of industrial applications, primarily as a corrosion inhibitor, surfactant, and as a monomer in polymer synthesis.[2][3] While not a common agent in drug development, its anhydride (B1165640) form (dodecenylsuccinic anhydride, DDSA) is employed to modify biopolymers for applications such as drug delivery.[4][5] This guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies for dodecenylsuccinic acid.

Chemical Structure and Isomerism

Dodecenylsuccinic acid has the chemical formula C₁₆H₂₈O₄.[2] The structure consists of a butanedioic acid (succinic acid) molecule where one of the methylene (B1212753) hydrogens is replaced by a dodecenyl group. The position of the double bond within the C12 chain can vary, and the chiral center at the succinyl moiety leads to the existence of multiple isomers.[1] Consequently, DDSA is typically available as a complex mixture of these isomers, which influences its physical and chemical properties.[1]

Key Structural Identifiers:

-

IUPAC Name: 2-(dodec-1-en-1-yl)butanedioic acid[6]

-

CAS Number: 29658-97-7[6]

-

Molecular Formula: C₁₆H₂₈O₄[2]

-

Molecular Weight: 284.39 g/mol [2]

-

SMILES: CCCCCCCCCCC=CC(CC(=O)O)C(=O)O[6]

-

InChI: 1S/C16H28O4/c1-2-3-4-5-6-7-8-9-10-11-12-14(16(19)20)13-15(17)18/h11-12,14H,2-10,13H2,1H3,(H,17,18)(H,19,20)[6]

-

InChIKey: QDCPNGVVOWVKJG-UHFFFAOYSA-N[6]

Physicochemical Properties

Dodecenylsuccinic acid is typically a viscous, pale yellow to brown liquid at room temperature.[3][7] Its amphipathic nature governs its solubility, being poorly soluble in water but soluble in many organic solvents.[8][9]

Table 1: Physicochemical Properties of Dodecenylsuccinic Acid

| Property | Value | Reference(s) |

| Molecular Weight | 284.39 g/mol | [2] |

| Appearance | Viscous, clear yellow to red-brown liquid | [10] |

| Density | 1.03 g/cm³ | [8] |

| Boiling Point | 407.2 °C at 760 mmHg | [8] |

| Flash Point | 214.2 °C | [3] |

| Water Solubility | Poor | [8] |

| Refractive Index | 1.486 | [3] |

Biological Activity and Signaling Pathways

Current scientific literature does not indicate that dodecenylsuccinic acid is directly involved in specific biological signaling pathways in the context of drug action or development. Its biological effects are primarily attributed to its physicochemical properties.

DDSA has been shown to possess antimicrobial properties, with studies indicating its ability to inhibit the growth of bacteria such as Escherichia coli.[8][10] The proposed mechanism involves the disruption of the lipid bilayer of the mitochondrial membrane, leading to a decrease in ATP production and subsequent cell death.[8]

The anhydride form, DDSA, is more commonly cited in biomedical research for its ability to modify the surface of biopolymers like chitosan (B1678972) and collagen.[5] This modification imparts hydrophobicity and can be used to create materials for drug delivery systems and wound dressings.[5] The interaction of these modified biomaterials with biological systems would likely elicit a standard foreign body response, but this is a reaction to the material as a whole rather than a specific signaling cascade initiated by the DDSA moiety.[5]

Experimental Protocols

Synthesis of Dodecenylsuccinic Anhydride (Precursor to DDSA)

Dodecenylsuccinic acid is typically prepared by the hydrolysis of its anhydride. The synthesis of dodecenylsuccinic anhydride (DDSA) is commonly achieved via an "ene" reaction between an olefin (such as a C12 branched olefin derived from propylene (B89431) tetramer) and maleic anhydride.[11]

Materials:

-

Dodecene (or a C12 olefin mixture)

-

Maleic anhydride

-

Reactor vessel equipped with a stirrer, thermometer, and condenser

-

Heating mantle

-

Vacuum distillation apparatus

Procedure:

-

Charge the reactor with dodecene and maleic anhydride in a specific molar ratio.

-

Heat the mixture with stirring to a temperature typically in the range of 200-250 °C.

-

Maintain the reaction temperature for several hours to ensure the completion of the ene reaction.

-

After the reaction is complete, remove any unreacted starting materials and byproducts by vacuum distillation.

-

The resulting product is dodecenylsuccinic anhydride, a mixture of isomers.

Hydrolysis to Dodecenylsuccinic Acid: The anhydride can be hydrolyzed to the dicarboxylic acid by refluxing with an excess of water.

Determination of Physical Properties

Due to its viscous nature, standard methods for determining the physical properties of liquids may need to be adapted.

Density Determination (Adapted from ASTM D1480): The density of viscous materials like DDSA can be determined using a Bingham pycnometer.

-

Clean and dry the pycnometer and weigh it to the nearest 0.1 mg.

-

Introduce a suitable amount of the DDSA sample into the pycnometer, taking care to avoid air bubbles.

-

Place the pycnometer in a constant temperature bath until it reaches thermal equilibrium.

-

Adjust the volume of the sample to the mark on the pycnometer.

-

Remove the pycnometer from the bath, clean and dry the outside, and weigh it to the nearest 0.1 mg.

-

The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

Boiling Point Determination (Thiele Tube Method): This method is suitable for small sample volumes.

-

Place a small amount of the DDSA sample into a small test tube.

-

Invert a capillary tube (sealed at one end) into the test tube with the open end submerged in the liquid.

-

Attach the test tube to a thermometer and place the assembly in a Thiele tube containing a heating oil.

-

Heat the Thiele tube gently. A stream of bubbles will emerge from the capillary tube.

-

When a continuous stream of bubbles is observed, remove the heat.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of dicarboxylic acids by GC can be challenging due to their low volatility and tendency to thermally degrade. Therefore, derivatization to more volatile esters is typically required.

General Derivatization Protocol (Esterification):

-

A known amount of the DDSA sample is dissolved in a suitable solvent.

-

An esterifying agent (e.g., diazomethane, or an alcohol with an acid catalyst) is added to the solution.

-

The reaction is allowed to proceed to completion, which may require heating.

-

The resulting esterified sample is then analyzed by GC-MS.

GC-MS Conditions:

-

Column: A non-polar or medium-polarity capillary column is typically used.

-

Injector: Split/splitless injection is common.

-

Oven Program: A temperature ramp is used to elute the derivatized DDSA isomers.

-

Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a suitable mass range to detect the molecular ion and characteristic fragment ions of the DDSA esters.

Conclusion

Dodecenylsuccinic acid is a versatile industrial chemical with a well-defined, albeit isomeric, structure. Its amphipathic nature dictates its physical properties and its primary applications as a surfactant and corrosion inhibitor. While its direct role in drug development is limited, its anhydride is a useful tool for the hydrophobic modification of biopolymers for biomedical applications. The lack of evidence for its involvement in specific biological signaling pathways suggests that its biological effects are primarily a result of its physicochemical interactions with cellular structures. The experimental protocols outlined in this guide provide a foundation for the synthesis, characterization, and analysis of this compound in a research setting.

References

- 1. Dodecenylsuccinic acid | 29658-97-7 | Benchchem [benchchem.com]

- 2. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 3. Dodecyl Succinic Acid|China|CAS 29658-97-7|Manufacturer|Factory|Supplier|Exporter-Hosea Chem [hoseachem.com]

- 4. Modification of proteins and polysaccharides using dodecenyl succinic anhydride: Synthesis, properties and applications-A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 7. DODECENYLSUCCINIC ACID | 11059-31-7 [chemicalbook.com]

- 8. Dodecenylsuccinic acid | 29658-97-7 | FD146427 | Biosynth [biosynth.com]

- 9. Succinic acid - Sciencemadness Wiki [sciencemadness.org]

- 10. CAS 29658-97-7: dodecenylsuccinic acid | CymitQuimica [cymitquimica.com]

- 11. Dodecenylsuccinic acid | 11059-31-7 | Benchchem [benchchem.com]

An In-depth Technical Guide on the Synthesis of Dodecenyl Succinic Anhydride from Maleic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecenyl succinic anhydride (B1165640) (DDSA) is a versatile chemical intermediate widely utilized in various industrial and scientific applications. It is an organic compound characterized by a C12 dodecenyl chain attached to a succinic anhydride ring. This structure imparts an amphiphilic nature to the molecule, with a hydrophobic dodecenyl tail and a reactive hydrophilic anhydride head. DDSA is commercially available primarily as a mixture of isomers, which can be broadly categorized into linear (n-DDSA) and branched (iso-DDSA) forms, depending on the structure of the dodecenyl group. The branched form, often referred to as tetrapropenyl succinic anhydride (TPSA), is derived from the tetramer of propylene (B89431).[1]

This technical guide provides a comprehensive overview of the synthesis of dodecenyl succinic anhydride from maleic anhydride, focusing on the core reaction principles, experimental protocols, and characterization of the final product.

Core Synthesis Pathway: The Ene Reaction

The primary route for the synthesis of dodecenyl succinic anhydride is the "ene" reaction, a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene," in this case, a dodecene isomer) and a compound with a double or triple bond (the "enophile," maleic anhydride).[1][2] The reaction proceeds via a concerted mechanism, particularly in the absence of a catalyst, and involves the formation of a new sigma bond, the migration of the double bond in the ene, and a 1,5-hydrogen shift.[2]

The thermal ene reaction between maleic anhydride and a dodecene isomer, such as tetrapropylene, typically requires elevated temperatures to overcome the activation energy barrier.[3] The general reaction scheme is depicted below:

Figure 1: General Reaction Scheme for the Synthesis of DDSA

Caption: Synthesis of DDSA via the Ene Reaction.

While the thermal reaction is common, catalytic routes using Lewis acids can facilitate the reaction at lower temperatures by making the maleic anhydride more electron-deficient.[3] Chinese patents also suggest the use of catalysts and initiators to improve synthesis efficiency, although specific details are not fully disclosed.[4][5][6]

Experimental Protocols

This section details the experimental procedures for the synthesis and purification of dodecenyl succinic anhydride.

Synthesis of Dodecenyl Succinic Anhydride (Thermal Ene Reaction)

This protocol is based on a method described for the synthesis of propylene tetramer substituted succinic anhydride.

Materials:

-

Maleic Anhydride (500 parts by weight, approximately 5.1 moles)

-

Propylene Tetramer (a branched dodecene) (1080 parts by weight, approximately 6.4 moles)

-

Reaction vessel equipped with a mechanical stirrer, heating mantle, and a condenser.

-

Nitrogen inlet for inert atmosphere (optional but recommended to prevent oxidation).

Procedure:

-

Charging the Reactor: In a suitable reaction vessel, combine the maleic anhydride and propylene tetramer.

-

Reaction: Heat the mixture with stirring to a temperature range of 150-205°C. Maintain the reaction at this temperature for an extended period, potentially up to 24 hours, to ensure a high conversion.

-

Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as Fourier-Transform Infrared (FTIR) spectroscopy by observing the disappearance of the C=C bond of maleic anhydride and the appearance of the characteristic anhydride peaks of the product.

Purification of Dodecenyl Succinic Anhydride

The primary method for purifying crude DDSA is vacuum distillation to separate the product from unreacted starting materials and any polymeric byproducts.[7]

Equipment:

-

Distillation apparatus suitable for vacuum distillation.

-

Vacuum pump.

-

Heating mantle.

-

Receiving flasks.

Procedure:

-

Setup: Assemble the vacuum distillation apparatus with the crude reaction mixture in the distillation flask.

-

Distillation: Apply vacuum and gradually heat the mixture. Unreacted maleic anhydride and dodecene will typically distill at lower temperatures. The dodecenyl succinic anhydride fraction is then collected at a higher temperature. For example, a boiling point of 150°C at 3 mmHg has been reported for a mixture of DDSA isomers.

-

Product Collection: Collect the purified dodecenyl succinic anhydride as a light yellow, viscous liquid.

The overall experimental workflow is illustrated in the following diagram:

Caption: Experimental Workflow for DDSA Synthesis.

Data Presentation

The following tables summarize key quantitative data related to the synthesis and properties of dodecenyl succinic anhydride.

Table 1: Reactant and Reaction Parameters for Thermal Synthesis

| Parameter | Value | Reference |

| Maleic Anhydride | 5.1 moles | |

| Propylene Tetramer | 6.4 moles | |

| Molar Ratio (Dodecene:Maleic Anhydride) | ~1.25 : 1 | |

| Reaction Temperature | 150 - 205 °C | |

| Reaction Time | up to 24 hours | |

| Yield | ~90% of theoretical (based on parts by weight) |

Table 2: Physical and Chemical Properties of Dodecenyl Succinic Anhydride

| Property | Value | Reference |

| Appearance | Light yellow, transparent oily liquid | [4] |

| Molecular Weight | 266.38 g/mol | |

| Density | ~1.005 g/mL at 25°C | |

| Boiling Point | 150 °C at 3 mmHg | |

| Purity (technical grade) | ≥ 90% | |

| Acid Number | 405 - 425 mg KOH/g | [8] |

| Free Maleic Anhydride | ≤ 0.2% | [8] |

Table 3: Spectroscopic Data for Dodecenyl Succinic Anhydride

| Spectroscopic Technique | Characteristic Peaks/Signals | Reference |

| FTIR (cm⁻¹) | ||

| C=O stretching (anhydride) | ~1860 and ~1780 | |

| C-H stretching (aliphatic) | ~2850-2960 | |

| C=C stretching | ~1640-1680 | |

| ¹H NMR (ppm, CDCl₃) | ||

| Alkenyl protons (-CH=CH-) | 5.0 - 6.0 | |

| Protons on succinic anhydride ring | 2.5 - 3.5 | |

| Aliphatic protons (dodecenyl chain) | 0.8 - 2.5 | |

| ¹³C NMR (ppm, CDCl₃) | ||

| Carbonyl carbons (C=O) | ~170-180 | |

| Alkenyl carbons (-C=C-) | ~120-140 | |

| Carbons of succinic anhydride ring | ~30-50 |

Conclusion

The synthesis of dodecenyl succinic anhydride from maleic anhydride and a C12 olefin, primarily through a thermal ene reaction, is a well-established industrial process. This guide has provided a detailed overview of the core synthetic methodology, including a comprehensive experimental protocol and purification procedures. The quantitative data and spectroscopic information presented herein will be valuable for researchers and professionals involved in the synthesis, characterization, and application of this important chemical intermediate. Further research into catalytic systems may offer more efficient synthetic routes with shorter reaction times and milder conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. The ene reaction of maleic anhydride with alkenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. par.nsf.gov [par.nsf.gov]

- 4. CN103833705A - Synthesis process of dodecenyl succinic anhydride - Google Patents [patents.google.com]

- 5. CN103833703A - Dodecenyl succinic anhydride synthesis process based on control of cooling time - Google Patents [patents.google.com]

- 6. CN103833702A - Dodecenyl succinic anhydride synthesis process based on control of maleic anhydride content - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. Dodecenyl succinic anhydride (n-DDSA) (refined) - TRIGON Chemie [trigon-chemie.com]

A Deep Dive into the Solubility of Dodecenylsuccinic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of dodecenylsuccinic acid (DDSA) in various organic solvents. Understanding the solubility of DDSA is critical for its application in diverse fields, including as a corrosion inhibitor, emulsifier, and a component in drug delivery systems. This document compiles available data on its solubility, outlines experimental methodologies for its determination, and presents a relevant chemical synthesis workflow.

Core Concepts: Structure and Solubility

Dodecenylsuccinic acid is an organic compound featuring a C12 unsaturated hydrocarbon chain attached to a succinic acid moiety. This amphiphilic structure, possessing both a nonpolar aliphatic tail and a polar dicarboxylic acid head, dictates its solubility behavior. The long hydrocarbon chain imparts significant hydrophobic character, leading to good solubility in nonpolar organic solvents. Conversely, the presence of two carboxylic acid groups allows for hydrogen bonding and potential dipole-dipole interactions, enabling some solubility in more polar organic solvents.

Solubility Profile of Dodecenylsuccinic Acid

While precise quantitative solubility data for dodecenylsuccinic acid across a wide range of organic solvents is not extensively published in publicly available literature, a qualitative and semi-quantitative understanding can be derived from various technical data sheets and chemical encyclopedias. The following table summarizes the known solubility characteristics of DDSA.

| Solvent Class | Representative Solvents | Solubility |

| Hydrocarbons | Hexane, Toluene | Soluble[1] |

| Alcohols | Methanol, Ethanol | Reported to be soluble[2] |

| Ketones | Acetone | Reported to be soluble[3] |

| Esters | Ethyl Acetate | Reported to be soluble[2] |

| Water | - | Insoluble[1][2] |

It is important to note that dodecenylsuccinic acid is often commercially available as a viscous liquid, which can sometimes be a mixture of isomers.[4] This viscosity can affect the rate of dissolution.

Experimental Protocol for Determining Solubility

The following is a generalized experimental protocol for determining the solubility of a viscous organic acid like dodecenylsuccinic acid in an organic solvent. This method is based on the principle of saturation.

Materials:

-

Dodecenylsuccinic acid

-

Selected organic solvent (e.g., ethanol, acetone, toluene)

-

Analytical balance

-

Vials or test tubes with closures

-

Constant temperature bath or shaker

-

Magnetic stirrer and stir bars (optional)

-

Filtration apparatus (e.g., syringe filters)

-

Evaporating dish or rotary evaporator

Procedure:

-

Preparation of Saturated Solution:

-

Add a known volume of the selected organic solvent to a vial.

-

Gradually add an excess amount of dodecenylsuccinic acid to the solvent while stirring. The presence of undissolved DDSA indicates that a saturated solution has been formed.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath and allow it to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

-

-

Separation of Undissolved Solute:

-

After equilibration, carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by decantation or by using a syringe filter.

-

-

Quantification of Dissolved Solute:

-

Accurately weigh an empty evaporating dish.

-

Transfer a known volume of the clear, saturated solution to the pre-weighed evaporating dish.

-

Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood at a slightly elevated temperature or using a rotary evaporator).

-

Once the solvent is completely removed, weigh the evaporating dish containing the dried dodecenylsuccinic acid residue.

-

-

Calculation of Solubility:

-

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Weight of dish + residue) - (Weight of empty dish)] / (Volume of aliquot taken in mL) * 100

-

Visualization of a Key Synthetic Pathway

Dodecenylsuccinic acid is synthesized via the hydrolysis of its corresponding anhydride (B1165640), dodecenylsuccinic anhydride (DDSA). The anhydride is a crucial precursor and is typically produced through an "ene" reaction between maleic anhydride and a C12 olefin, such as 1-dodecene. The following diagram illustrates this industrial synthesis process.

Caption: Synthesis of Dodecenylsuccinic Anhydride.

This workflow highlights the key stages in the production of the anhydride precursor to dodecenylsuccinic acid. The subsequent hydrolysis of this anhydride to yield the diacid is a straightforward process typically achieved by reaction with water.

References

Dodecenylsuccinic acid vs. Dodecenyl succinic anhydride applications

An In-depth Technical Guide to the Applications of Dodecenylsuccinic Acid and Dodecenyl Succinic Anhydride (B1165640)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dodecenylsuccinic acid (DDSA) and its anhydride counterpart, dodecenyl succinic anhydride (also abbreviated as DDSA, requiring careful distinction), are versatile chemical compounds with a broad spectrum of applications across various industries. While the anhydride is a highly reactive precursor utilized in polymerization and modification of biopolymers, the acid form is often the active molecule in applications such as corrosion inhibition and as a surfactant. This guide provides a comprehensive technical overview of their core applications, complete with comparative data, detailed experimental protocols, and visualizations of key mechanisms to aid researchers and drug development professionals in their work.

Core Applications: A Comparative Overview

Dodecenyl succinic anhydride is a pivotal ingredient in the formulation of epoxy resins, where it acts as a curing agent or hardener.[1][2][3][4] It is also extensively used as a corrosion inhibitor in industrial lubricants and as a modifying agent for biopolymers to enhance their hydrophobicity.[5][6][7] In the paper industry, it serves as a sizing agent to improve water resistance.[8][9][10]

Dodecenylsuccinic acid is a well-established corrosion and rust inhibitor, forming a protective film on metal surfaces.[7][11][12] Its amphipathic nature makes it an effective component in surfactants, coatings, and detergents.[7][13][14] Furthermore, it has demonstrated antimicrobial properties and is explored in the modification of biopolymers for applications like drug delivery.[12][14]

Quantitative Data Summary

The following tables summarize key quantitative data for the primary applications of Dodecenylsuccinic acid and Dodecenyl succinic anhydride.

Table 1: Corrosion Inhibition Efficiency [1]

| Inhibitor | Concentration (ppm) | Inhibition Efficiency (%) |

| Dodecenylsuccinic Acid | 50 | 91.7 |

| 100 | 94.8 | |

| 200 | 97.3 | |

| Dodecenyl Succinic Anhydride | 50 | 89.7 |

| 100 | 93.9 | |

| 200 | 96.5 | |

| Standard Alkyl Succinic Acid | 50 | 87.9 |

| 100 | 92.5 | |

| 200 | 95.7 |

Table 2: Epoxy Resin Curing with Dodecenyl Succinic Anhydride [3][12]

| Parameter | Value |

| Typical Dosage | 120-150 parts per hundred resin (phr) |

| Curing Schedule Option 1 | 100°C for 2 hours, followed by 150°C for 2 hours |

| Curing Schedule Option 2 | 85°C for 2 hours, followed by 150°C for 20 hours |

| Heat Distortion Temperature (HDT) | 66-78°C |

| Pot Life | 3 to 4 days |

Table 3: Starch Modification with Dodecenyl Succinic Anhydride [6]

| Parameter | Value |

| DDSA/Starch Ratio | 10% (wt/wt) |

| Starch Slurry Concentration | 30% |

| pH | 8.5-9.0 |

| Reaction Temperature | 313 K (40°C) |

| Degree of Substitution | 0.0256% |

| Reaction Efficiency | 42.7% |

Key Mechanisms and Signaling Pathways

Epoxy Curing Mechanism

The curing of epoxy resins with dodecenyl succinic anhydride is initiated by a species with a hydroxyl group, often in the presence of a tertiary amine catalyst. This opens the anhydride ring, forming a monoester with a carboxylic acid group. The curing process then proceeds through competing esterification and etherification reactions, leading to a cross-linked polymer network.[5]

Corrosion Inhibition Mechanism

Dodecenylsuccinic acid and its anhydride act as corrosion inhibitors by adsorbing onto the metal surface. This forms a protective, hydrophobic film that acts as a barrier, preventing corrosive agents like water and oxygen from reaching the metal. The long dodecenyl chain enhances the hydrophobicity and durability of this protective layer.[11][15]

Antimicrobial Mechanism of Action

Succinic acid derivatives can exhibit antimicrobial activity by disrupting the bacterial cell membrane. This leads to increased membrane permeability and the leakage of essential intracellular components, such as nucleic acids and proteins, ultimately resulting in cell death.[16]

Experimental Protocols

Epoxy Resin Curing with Dodecenyl Succinic Anhydride

This protocol describes the curing of a liquid bisphenol A epoxy resin.

Materials:

-

Liquid bisphenol A epoxy resin (e.g., Araldite GY-250)

-

Dodecenyl succinic anhydride (DDSA)

-

Tertiary amine accelerator (e.g., tris(dimethylaminomethyl)phenol, HY 960)

-

Silicone mold

-

Mixing container and stirrer

-

Oven

Procedure:

-

In a mixing container, combine 100 parts by weight of the epoxy resin with the desired amount of DDSA (typically 120-150 parts).[3]

-

Add the accelerator, typically 1-2 parts by weight.[11]

-

Thoroughly mix the components at room temperature until a homogeneous mixture is achieved.

-

Pour the mixture into the silicone mold.

-

Cure the mixture in an oven according to a defined schedule, for example, at 120°C for 3 hours.[11]

-

Allow the cured epoxy to cool to room temperature before demolding.

-

Characterize the mechanical and electrical properties of the cured epoxy as required.

Evaluation of Corrosion Inhibition by Weight Loss Method

This protocol is for assessing the corrosion inhibition efficiency on mild steel coupons.[1]

Materials:

-

Mild steel coupons of known dimensions and weight

-

Corrosive medium (e.g., 1M HCl)

-

Dodecenylsuccinic acid or anhydride inhibitor

-

Beakers

-

Analytical balance

-

Abrasive paper

-

Acetone

-

Distilled water

Procedure:

-

Polish the mild steel coupons with abrasive paper, wash with distilled water, degrease with acetone, and dry.

-

Weigh the coupons accurately using an analytical balance.

-

Prepare the corrosive medium with and without various concentrations of the inhibitor (e.g., 50, 100, 200 ppm).

-

Immerse the prepared coupons in the beakers containing the test solutions.

-

After a set period (e.g., 24 hours), remove the coupons, wash with distilled water, scrub to remove corrosion products, dry, and reweigh.

-

Calculate the weight loss for each coupon.

-

Calculate the Inhibition Efficiency (IE) using the formula: IE (%) = [(W₀ - Wᵢ) / W₀] x 100 where W₀ is the weight loss in the absence of the inhibitor, and Wᵢ is the weight loss in the presence of the inhibitor.

Starch Modification with Dodecenyl Succinic Anhydride

This protocol outlines the hydrophobic modification of corn starch.[6]

Materials:

-

Corn starch

-

Dodecenyl succinic anhydride (DDSA)

-

Sodium hydroxide (B78521) (NaOH) solution (for pH adjustment)

-

Distilled water

-

Reaction vessel with stirrer and pH meter

Procedure:

-

Prepare a starch slurry (e.g., 30% wt/wt) in distilled water in the reaction vessel.

-

Adjust the pH of the slurry to 8.5-9.0 using the NaOH solution.

-

Add DDSA to the slurry (e.g., 10% wt/wt based on starch).

-

Maintain the reaction at a constant temperature (e.g., 40°C) with continuous stirring for a set duration (e.g., 3 hours), keeping the pH constant by adding NaOH solution as needed.

-

After the reaction, neutralize the slurry to pH 7.0.

-

Wash the modified starch repeatedly with ethanol and then water to remove unreacted DDSA and salts.

-

Dry the modified starch in an oven at a low temperature (e.g., 40-50°C).

-

Characterize the modified starch for properties such as degree of substitution, hydrophobicity (contact angle), and thermal properties (DSC).

Conclusion

Dodecenylsuccinic acid and its anhydride are indispensable chemicals with distinct yet overlapping applications. The anhydride's reactivity makes it a superior choice for polymerization and biopolymer modification, while the acid form is a highly effective corrosion inhibitor and surfactant. Understanding their specific properties and reaction mechanisms is crucial for their effective application in research, drug development, and various industrial processes. This guide provides a foundational understanding to leverage the full potential of these versatile molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. US4214876A - Corrosion inhibitor compositions - Google Patents [patents.google.com]

- 3. Why DDSA Is an Ideal Curing Agent for Epoxy Resin Systems [rqbindustry.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Dodecenylsuccinic anhydride derivatives and Oleoyl Sarcosine Derivatives for Rust Preventive Oil addtives [rqbchemical.com]

- 9. benthamscience.com [benthamscience.com]

- 10. Vertellus K12 (DDSA/TPSA) Dodecenyl succinic anhydride Epoxy curing agent Oil-based corrosion inhibitor PU plasticizer [pudchem.com]

- 11. researchgate.net [researchgate.net]

- 12. broadview-tech.com [broadview-tech.com]

- 13. Fabrication and Characterization of Dodecenyl Succinic Anhydride Modified Kudzu Starch [repository.adu.ac.ae]

- 14. Physicochemical properties of starch adhesives enhanced by esterification modification with dodecenyl succinic anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. minglanchem.com [minglanchem.com]

- 16. Isolation, Identification and Antibacterial Mechanism of the Main Antibacterial Component from Pickled and Dried Mustard (Brassica juncea Coss. var. foliosa Bailey) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hydrolysis of Dodecenyl Succinic Anhydride to Dodecenylsuccinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hydrolysis of dodecenyl succinic anhydride (B1165640) (DDSA) to its corresponding dicarboxylic acid, dodecenylsuccinic acid (DDA). DDSA is a versatile chemical intermediate, notable for its amphiphilic nature, which makes it a valuable reagent in the modification of biopolymers for applications in drug delivery and other biomedical fields. The hydrolysis of the anhydride ring is a critical reaction, both as an intentional synthetic route to DDA and as a consideration in the stability and handling of DDSA. This document details the underlying chemistry, experimental protocols for synthesis and analysis, quantitative data, and characterization methods relevant to this transformation.

Introduction

Dodecenyl succinic anhydride (DDSA) is an organic compound featuring a C12 dodecenyl chain attached to a succinic anhydride ring. This structure confers both a hydrophobic dodecenyl tail and a reactive hydrophilic anhydride head. The reactivity of the anhydride group is central to its utility, as it is susceptible to nucleophilic attack, leading to ring-opening reactions. One of the most fundamental of these reactions is hydrolysis, the reaction with water, which converts the cyclic anhydride into dodecenylsuccinic acid (DDA), a dicarboxylic acid.[1]

While often considered an undesirable side reaction during the use of DDSA as a curing agent for epoxy resins or in biopolymer modification, controlled hydrolysis serves as a direct synthetic pathway to DDA.[1][2] DDA itself has applications as a surfactant, emulsifier, and a building block in polymer chemistry.[3] Understanding and controlling the hydrolysis of DDSA is therefore crucial for its effective application and for the synthesis of its derivatives.

This guide will provide a detailed exploration of the hydrolysis process, including reaction mechanisms, experimental procedures, analytical techniques for monitoring the reaction, and methods for purification and characterization of the resulting dodecenylsuccinic acid.

The Hydrolysis Reaction: Mechanism and Kinetics

The hydrolysis of dodecenyl succinic anhydride is a nucleophilic acyl substitution reaction where water acts as the nucleophile. The reaction proceeds via the attack of a water molecule on one of the carbonyl carbons of the anhydride ring. This leads to the formation of a tetrahedral intermediate, which then collapses to open the ring and form the dicarboxylic acid product, dodecenylsuccinic acid. The presence of acid or base can catalyze this reaction.[4]

-

Neutral Conditions: Water itself acts as the nucleophile.

-

Alkaline Conditions: The hydroxide (B78521) ion (OH-), a more potent nucleophile than water, significantly accelerates the rate of hydrolysis.[4]

-

Acidic Conditions: Protonation of a carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by water.[4]

The general mechanism can be visualized as follows:

Caption: General schematic of DDSA hydrolysis.

Factors Influencing the Rate of Hydrolysis

The rate of hydrolysis of succinic anhydrides is influenced by several factors:

-

Steric Effects: Bulky substituents near the carbonyl carbons can sterically hinder the approach of water, slowing the reaction rate.[4]

-

Electronic Effects: Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbons, accelerating hydrolysis, while electron-donating groups can decrease the rate.[4]

-

pH: As mentioned, both acidic and basic conditions catalyze the hydrolysis reaction.[4]

-

Temperature: As with most chemical reactions, an increase in temperature generally increases the rate of hydrolysis.

Kinetic Data

| Alkenyl Succinic Anhydride (ASA) | Reaction Conditions | Pseudo-First-Order Rate Constant (k) | Reference |

| Iso-octadecenyl succinic anhydride | Emulsion in water, pH 7, 25°C | Data not available | [4] |

| Generic Alkenyl Succinic Anhydrides | Aqueous emulsion | Varies with alkyl chain length | [4] |

Experimental Protocols

This section provides detailed methodologies for the hydrolysis of DDSA, and the analysis and purification of the resulting DDA.

Synthesis of Dodecenylsuccinic Acid via Hydrolysis

This protocol describes a general laboratory procedure for the intentional hydrolysis of DDSA to DDA.

Materials:

-

Dodecenyl succinic anhydride (DDSA)

-

Deionized water

-

Optional: Dilute sodium hydroxide (NaOH) or sulfuric acid (H₂SO₄) as a catalyst

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

-

Heating mantle or water bath

-

Separatory funnel

-

Dichloromethane (B109758) or diethyl ether

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve a known quantity of DDSA in a suitable organic solvent (e.g., acetone (B3395972) or THF) if desired to aid solubility, although direct reaction with water is also possible. Add an excess of deionized water. For catalyzed hydrolysis, a dilute solution of NaOH or H₂SO₄ can be used instead of pure water.

-

Hydrolysis: Heat the mixture to a desired temperature (e.g., 50-80°C) with stirring. The reaction progress can be monitored over time.

-

Work-up: After the reaction is complete (as determined by monitoring, see section 3.2), cool the mixture to room temperature. If an organic solvent was used, remove it under reduced pressure using a rotary evaporator.

-

Extraction: Acidify the aqueous solution with dilute HCl to ensure the DDA is in its protonated form. Extract the DDA into an organic solvent like dichloromethane or diethyl ether using a separatory funnel. Repeat the extraction multiple times to ensure complete recovery.

-

Drying and Isolation: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent, and remove the solvent using a rotary evaporator to yield the crude dodecenylsuccinic acid.

Monitoring the Hydrolysis Reaction

The progress of the hydrolysis can be monitored using the following techniques:

FTIR spectroscopy is a powerful tool for observing the conversion of the anhydride to the dicarboxylic acid.

Procedure:

-

Withdraw a small aliquot of the reaction mixture at various time points.

-

Prepare the sample for FTIR analysis (e.g., as a thin film on a salt plate or dissolved in a suitable solvent).

-

Record the FTIR spectrum.

-

Monitor the disappearance of the characteristic anhydride C=O stretching peaks (typically around 1860 cm⁻¹ and 1780 cm⁻¹) and the appearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the carboxylic acid C=O stretch (around 1710 cm⁻¹).

This method quantifies the amount of carboxylic acid produced over time.

Materials:

-

Aliquots of the reaction mixture

-

Standardized 0.1 M potassium hydroxide (KOH) in ethanol (B145695)

-

Toluene and ethanol (1:1 v/v)

-

Phenolphthalein (B1677637) indicator solution

-

Burette and Erlenmeyer flask

Procedure:

-

Accurately transfer a known amount of the reaction mixture into an Erlenmeyer flask.

-

Add 50 mL of the toluene/ethanol mixture to dissolve the sample.

-

Add a few drops of phenolphthalein indicator.

-

Titrate with the standardized KOH solution until a persistent pink endpoint is reached.

-

The acid number can be calculated using the following formula: Acid Number (mg KOH/g) = (V × M × 56.1) / W Where:

-

V = volume of KOH solution used (mL)

-

M = molarity of the KOH solution

-

56.1 = molecular weight of KOH ( g/mol )

-

W = weight of the sample (g)

-

Caption: Workflow for monitoring DDSA hydrolysis.

Purification of Dodecenylsuccinic Acid

The crude DDA obtained from the synthesis can be purified by crystallization.

Procedure (adapted from methods for similar dicarboxylic acids):

-

Dissolution: Dissolve the crude DDA in a minimal amount of a suitable hot solvent or solvent mixture (e.g., water, acetone-water, or hexane-ethyl acetate).

-

Crystallization: Slowly cool the solution to induce crystallization. Further cooling in an ice bath can increase the yield.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove impurities.

-

Drying: Dry the purified crystals under vacuum.

Characterization of Dodecenylsuccinic Acid

The identity and purity of the synthesized DDA can be confirmed by various analytical techniques.

Spectroscopic Methods

-

FTIR Spectroscopy: The FTIR spectrum of DDA will show a broad O-H stretch from approximately 2500-3300 cm⁻¹ and a strong C=O stretch around 1710 cm⁻¹. The characteristic anhydride peaks at ~1860 cm⁻¹ and ~1780 cm⁻¹ should be absent.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show signals for the alkenyl protons (-CH=CH-) in the region of 5.0-6.0 ppm. The protons on the succinic acid backbone will appear, and the aliphatic protons of the dodecenyl chain will be visible in the upfield region (0.8-2.5 ppm). The carboxylic acid protons will appear as a broad singlet in the downfield region (typically >10 ppm), although this signal can be exchangeable with deuterated solvents.

-

¹³C NMR: The spectrum will show signals for the carbonyl carbons (C=O) around 175-185 ppm. The alkenyl carbons (-C=C-) will be in the 120-140 ppm region, and the aliphatic carbons will be in the upfield region (10-40 ppm).

-

Physical and Chemical Properties

The following table summarizes key physical and chemical properties of DDSA and DDA.

| Property | Dodecenyl Succinic Anhydride (DDSA) | Dodecenylsuccinic Acid (DDA) |

| Molecular Formula | C₁₆H₂₆O₃ | C₁₆H₂₈O₄ |

| Molecular Weight | 266.38 g/mol | 284.39 g/mol |

| Appearance | Clear, light-yellow viscous liquid | Viscous liquid or solid |

| Solubility | Soluble in organic solvents like acetone and toluene; limited solubility in water. | Amphiphilic nature allows for interaction with both hydrophilic and hydrophobic environments.[3] |

| Acid Number (mg KOH/g) | Typically low for pure DDSA, increases with hydrolysis. | Expected to be high, corresponding to two carboxylic acid groups. |

Applications in Drug Development

The hydrolysis of DDSA to DDA is not only a synthetic route but also a key consideration in its application in drug delivery. DDSA is used to hydrophobically modify biopolymers like chitosan (B1678972) and starch. This modification involves the ring-opening of the anhydride by hydroxyl or amino groups on the biopolymer, a reaction analogous to hydrolysis. The resulting modified biopolymer is amphiphilic, with the attached dodecenyl chain enhancing the encapsulation of hydrophobic drugs. The degree of this modification and the potential for hydrolysis of unreacted DDSA can influence the stability, drug release profile, and biocompatibility of the resulting drug delivery system.

Conclusion

The hydrolysis of dodecenyl succinic anhydride to dodecenylsuccinic acid is a fundamental reaction with significant implications for both the synthesis of DDA and the application of DDSA in various fields, including drug development. This technical guide has provided a comprehensive overview of the reaction mechanism, detailed experimental protocols for synthesis and analysis, and methods for purification and characterization. A thorough understanding of this hydrolysis reaction is essential for researchers and scientists working with these valuable chemical entities.

References

- 1. researchgate.net [researchgate.net]

- 2. Modification of proteins and polysaccharides using dodecenyl succinic anhydride: Synthesis, properties and applications-A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS 29658-97-7: dodecenylsuccinic acid | CymitQuimica [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Dodecenyl Succinic Anhydride (DDSA) Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecenyl succinic anhydride (B1165640) (DDSA) is a crucial chemical intermediate with diverse applications, particularly in the realms of polymer chemistry and advanced drug delivery systems. Commercially available as a mixture of isomers, primarily categorized as linear (n-DDSA) and branched (iso-DDSA), its physicochemical properties are significantly influenced by its specific isomeric form. This technical guide provides a comprehensive overview of the physical and chemical properties of DDSA isomers. It includes a comparative analysis of quantitative data, detailed experimental protocols for key characterization techniques, and a discussion of its application in modifying biopolymers for drug delivery.

Introduction

Dodecenyl succinic anhydride (DDSA) is an organic compound characterized by a C12 dodecenyl chain attached to a succinic anhydride ring. This structure confers an amphiphilic nature to the molecule, featuring a hydrophobic dodecenyl tail and a reactive hydrophilic anhydride head. The isomeric composition of DDSA, which depends on the structure of the dodecene used in its synthesis, plays a pivotal role in defining its physical and chemical characteristics and, consequently, its suitability for various applications. In the pharmaceutical industry, DDSA is of particular interest for its role in modifying biopolymers like chitosan (B1678972) and starch to create hydrophobic drug delivery systems, enhancing the encapsulation and controlling the release of therapeutic agents.

Physical and Chemical Properties of DDSA Isomers

The properties of DDSA vary depending on whether it is in a linear (n-DDSA) or branched (iso-DDSA) form. While comprehensive data for every pure isomer is not always available, the following tables summarize the known properties of commercially available DDSA, often as a mixture of isomers.

Physical Properties

The physical state, density, boiling point, and viscosity are critical parameters for handling, processing, and formulation development.

| Property | Linear DDSA (n-DDSA) | Branched DDSA (iso-DDSA) | Technical Grade (Mixture of Isomers) |

| Appearance | Yellow waxy solid at 20°C[1] | Yellow transparent liquid | Clear, light yellow viscous liquid[2] |

| Molecular Formula | C₁₆H₂₆O₃ | C₁₆H₂₆O₃ | C₁₆H₂₆O₃ |

| Molecular Weight | 266.38 g/mol [3] | 266.38 g/mol | 266.38 g/mol |

| Melting Point | ~45 °C[2][4][5] | Not specified | 41-43°C[6] |

| Boiling Point | Not specified | 150°C at 400 Pa | 150°C at 3 mmHg[2][4], 180-182°C at 5 mmHg[3][6] |

| Density (at 25°C) | Not specified | ~1.03 g/mL | 1.005 g/mL[2][4] |

| Refractive Index (n20/D) | Not specified | Not specified | 1.479[2][4] |

| Viscosity (at 25°C) | Not specified | 233 cP | Not specified |

| Flash Point | Not specified | Not specified | 113°C (closed cup), >230°F[2] |

Note: Data is compiled from various commercial and technical sources and may represent typical values.

Chemical Properties

The chemical behavior of DDSA is dominated by the reactivity of the anhydride ring.

| Property | Description |

| Reactivity | The anhydride ring is susceptible to nucleophilic attack, readily undergoing esterification with alcohols, amidation with amines, and hydrolysis with water to form the corresponding dicarboxylic acid. |

| Solubility | Generally soluble in organic solvents such as acetone (B3395972) and toluene. Its solubility in aqueous solutions is limited, a key feature utilized in the hydrophobic modification of hydrophilic polymers. |

| Acid Number (mg KOH/g) | This value indicates the amount of free carboxylic acid present, which can form upon hydrolysis of the anhydride ring. Typical values for n-DDSA are in the range of 405-425.[1] |

| Stability | DDSA is stable under normal storage conditions but is sensitive to moisture. Containers should be kept tightly sealed to prevent hydrolysis.[7] |

Experimental Protocols

Accurate characterization of DDSA isomers is essential for quality control and research. The following are detailed methodologies for key experiments.

Synthesis of DDSA Isomers

DDSA is typically synthesized via an ene reaction between maleic anhydride and dodecene. The specific isomer of dodecene used determines the isomeric composition of the final product.

Procedure:

-

Reactant Mixing: Dodecene and maleic anhydride are mixed in a suitable reactor.

-

Initiation: A catalyst and an initiator may be added to the mixture.

-

Reaction: The mixture is heated to a specific temperature and stirred for a designated period to facilitate the ene reaction.

-

Purification: The resulting DDSA is purified, typically through distillation under reduced pressure, to remove unreacted starting materials and byproducts.

Determination of Acid Number

The acid number is a measure of the free carboxylic acid groups, indicating the extent of hydrolysis.

Materials:

-

DDSA sample

-

Standardized 0.1 M potassium hydroxide (B78521) (KOH) solution in ethanol

-

Neutralized solvent mixture (e.g., 1:1 toluene:isopropyl alcohol with a small amount of water)

-

Phenolphthalein indicator solution

-

Erlenmeyer flask, burette, hot plate or water bath

Procedure:

-

Accurately weigh a known amount of the DDSA sample into an Erlenmeyer flask.

-

Add 50 mL of the neutralized solvent mixture to the flask.

-

Gently heat and stir the mixture to completely dissolve the sample.

-

Add a few drops of phenolphthalein indicator.

-

Titrate the solution with the standardized 0.1 M KOH solution until a faint pink color persists for at least 30 seconds.

-

Record the volume of KOH solution used.

-

Perform a blank titration using the same procedure without the DDSA sample.

-

Calculate the acid number using the following formula: Acid Number (mg KOH/g) = ((V_sample - V_blank) * N * 56.1) / W Where:

-

V_sample = volume of KOH solution used for the sample (mL)

-

V_blank = volume of KOH solution used for the blank (mL)

-

N = normality of the KOH solution

-

56.1 = molecular weight of KOH ( g/mol )

-

W = weight of the DDSA sample (g)

-

Determination of Saponification Value

The saponification value is a measure of the total esterified and free carboxylic acids.

Materials:

-

DDSA sample

-

0.5 N ethanolic potassium hydroxide (KOH) solution[8]

-

0.5 N hydrochloric acid (HCl) standard solution[8]

-

Phenolphthalein indicator solution

-

Reflux condenser, Erlenmeyer flasks, water bath, burette

Procedure:

-

Weigh 1-2 g of the DDSA sample into a 250 mL Erlenmeyer flask.[9]

-

Pipette 25 mL of 0.5 N ethanolic KOH solution into the flask.[9]

-

Connect the flask to a reflux condenser and heat in a boiling water bath for 30-60 minutes until saponification is complete (indicated by a clear solution).[9][10]

-

Allow the flask to cool to room temperature.

-

Add a few drops of phenolphthalein indicator and titrate the excess KOH with 0.5 N HCl standard solution.[9][10]

-

Perform a blank determination following the same procedure without the DDSA sample.[9][10]

-

Calculate the saponification value using the formula: Saponification Value (mg KOH/g) = ((V_blank - V_sample) * N * 56.1) / W Where:

-

V_blank = volume of HCl solution used for the blank (mL)

-

V_sample = volume of HCl solution used for the sample (mL)

-

N = normality of the HCl solution

-

56.1 = molecular weight of KOH ( g/mol )

-

W = weight of the DDSA sample (g)

-

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups in DDSA.

Procedure (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.[11]

-

Place a drop of the liquid DDSA sample directly onto the ATR crystal.[11]

-

Apply pressure to ensure good contact between the sample and the crystal.[11]

-

Record the infrared spectrum over a range of wavenumbers (typically 4000-400 cm⁻¹).

Expected Characteristic Peaks for DDSA:

-

C=O stretching (anhydride): Two distinct peaks around 1860 cm⁻¹ and 1780 cm⁻¹. The presence of these two peaks is characteristic of a cyclic anhydride.

-

C-H stretching (alkenyl): Peaks typically above 3000 cm⁻¹.

-

C-H stretching (aliphatic): Peaks typically below 3000 cm⁻¹.

-

C=C stretching: A peak around 1640 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed structural information, allowing for the differentiation of isomers.

Procedure:

-

Dissolve a small amount of the DDSA sample in a suitable deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra using an NMR spectrometer.

Expected NMR Signals for DDSA:

-

¹H NMR:

-

Alkenyl protons (-CH=CH-): Signals in the region of 5.0-6.0 ppm. The coupling patterns can help determine the stereochemistry (cis/trans) of the double bond.

-

Protons on the succinic anhydride ring: Signals typically in the range of 2.5-3.5 ppm.

-

Aliphatic protons of the dodecenyl chain (-CH₂, -CH₃): A complex set of signals in the upfield region (0.8-2.5 ppm).

-

-

¹³C NMR:

-

Carbonyl carbons (C=O): Signals in the downfield region, typically around 170-180 ppm.

-

Alkenyl carbons (-C=C-): Signals in the region of 120-140 ppm.

-

Carbons of the succinic anhydride ring: Signals around 30-50 ppm.

-

Aliphatic carbons of the dodecenyl chain: Signals in the upfield region (10-40 ppm).

-

Differences in the chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra can be used to distinguish between different isomers of DDSA.

Chromatographic Separation of Isomers

Gas chromatography (GC) and liquid chromatography (LC) are powerful techniques for separating and quantifying DDSA isomers.

-

Gas Chromatography (GC): GC, particularly with long capillary columns and liquid crystalline stationary phases, can be highly effective for separating positional and cis-trans isomers of hydrocarbons and their derivatives.[12]

-

Liquid Chromatography (LC): LC, especially high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), coupled with mass spectrometry (MS), offers excellent resolution for separating complex mixtures of isomers.[13][14] The choice of column chemistry (e.g., C18, biphenyl) and mobile phase composition is critical for achieving optimal separation.[14]

Role in Drug Delivery and Cellular Interaction

DDSA is a key excipient in the development of advanced drug delivery systems, particularly for hydrophobic drugs. It is used to modify hydrophilic biopolymers like chitosan, enhancing their hydrophobicity.[13] This modification allows for the efficient encapsulation of hydrophobic drugs and the formation of nanoparticles.[15][16]

While DDSA itself does not have a known direct pharmacological interaction with specific cellular signaling pathways, the nanoparticles formed from DDSA-modified polymers interact with cells primarily through endocytosis.

The hydrophobic dodecenyl chains of DDSA play a crucial role in the self-assembly of the modified biopolymer into nanoparticles and in their interaction with the lipid bilayer of the cell membrane, facilitating cellular uptake.

Conclusion

The isomeric form of dodecenyl succinic anhydride significantly impacts its physical and chemical properties, which are critical for its application in various fields, including as a curing agent for epoxy resins and, importantly, as a modifying agent for biopolymers in drug delivery systems. This guide has provided a comparative overview of the properties of linear and branched DDSA isomers, along with detailed experimental protocols for their characterization. Understanding these properties and the methodologies to assess them is essential for researchers and professionals working on the development of advanced materials and pharmaceutical formulations.

References

- 1. Dodecenyl succinic anhydride (n-DDSA) (refined) - TRIGON Chemie [trigon-chemie.com]

- 2. lookchem.com [lookchem.com]

- 3. Dodecenylsuccinic anhydride | C16H26O3 | CID 6433892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dodecenylsuccinic anhydride CAS#: 25377-73-5 [m.chemicalbook.com]

- 5. chemicalpoint.eu [chemicalpoint.eu]

- 6. chembk.com [chembk.com]

- 7. broadview-tech.com [broadview-tech.com]

- 8. Aquadocs Repository [aquadocs.org]

- 9. egyankosh.ac.in [egyankosh.ac.in]

- 10. Virtual Labs [biotech01.vlabs.ac.in]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. vurup.sk [vurup.sk]

- 13. Two-Dimensional Isomer Differentiation Using Liquid Chromatography-Tandem Mass Spectrometry with In-Source, Droplet-Based Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. mdpi.com [mdpi.com]

The Hydrophobic Transformation: A Technical Guide to DDSA Modification of Biopolymers for Advanced Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

The quest for novel biomaterials with tailored properties for advanced drug delivery applications has led to a surge of interest in the chemical modification of natural biopolymers. Dodecenyl Succinic Anhydride (B1165640) (DDSA), a reactive cyclic anhydride, has emerged as a key player in this field, offering a versatile and efficient means to impart hydrophobicity to otherwise hydrophilic biopolymers. This modification dramatically alters their physicochemical properties, opening up new avenues for the encapsulation and sustained release of hydrophobic drugs, the formation of stable emulsions, and the creation of novel biomaterial scaffolds.

This in-depth technical guide provides a comprehensive overview of the core principles, experimental protocols, and applications of DDSA in the modification of key biopolymers such as starch and chitosan (B1678972). It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to harness the potential of DDSA-modified biopolymers in their work.

The Core Principle: Imparting Amphiphilicity

The fundamental mechanism behind DDSA modification is the esterification of hydroxyl (-OH) or amino (-NH2) groups present on the biopolymer backbone.[1][2] The anhydride ring of DDSA reacts with these nucleophilic groups, forming a covalent ester or amide linkage and introducing a C12 dodecenyl chain.[1][2] This long alkyl chain confers a significant hydrophobic character to the modified biopolymer, while the unreacted polysaccharide or protein backbone remains hydrophilic. The resulting amphiphilic structure is the cornerstone of the enhanced functionalities of DDSA-modified biopolymers.[1]

This induced amphiphilicity allows the modified biopolymers to act as powerful surfactants, capable of reducing surface and interfacial tension.[1] This property is particularly valuable for the stabilization of oil-in-water emulsions, a critical requirement in the food, cosmetic, and pharmaceutical industries.[1][2] Furthermore, in aqueous environments, these amphiphilic macromolecules can self-assemble into micelles or nanoparticles, creating hydrophobic pockets that can encapsulate poorly water-soluble drugs, thereby enhancing their bioavailability and enabling controlled release.[1]

Key Biopolymers and the Impact of DDSA Modification

The versatility of DDSA allows for the modification of a wide range of biopolymers. This guide will focus on two of the most extensively studied examples: starch and chitosan.

Starch: A Granular Transformation

Starch, a readily available and biodegradable polysaccharide, has been a primary candidate for DDSA modification. The introduction of the hydrophobic dodecenyl succinyl group onto the hydrophilic starch backbone significantly alters its physical and chemical characteristics, with the extent of this alteration being largely dependent on the degree of substitution (DS).[3] The DS represents the average number of hydroxyl groups substituted per glucose unit.[3]

Table 1: Physicochemical Properties of DDSA-Modified Quinoa Starch [4]

| Property | Native Starch | DDSA-Modified Starch (DS 0.0023) | DDSA-Modified Starch (DS 0.0048) | DDSA-Modified Starch (DS 0.0095) |

| Particle Size (D[3][5] µm) | 1.6 | 1.7 | 1.8 | 2.0 |

| Water Solubility (%) at 85°C | 12.5 | 15.2 | 18.9 | 23.4 |

| Swelling Power (g/g) at 85°C | 16.8 | 19.5 | 22.1 | 25.9 |

| Gelatinization Enthalpy (ΔH, J/g) | 11.2 | 10.5 | 9.8 | 9.1 |

| Relative Crystallinity (%) | 33.6 | 31.5 | 29.7 | 27.8 |

As evidenced by the data, increasing the DS of DDSA on quinoa starch leads to a corresponding increase in particle size, water solubility, and swelling power, while decreasing the gelatinization enthalpy and relative crystallinity.[4] These changes are attributed to the disruption of the internal granular structure by the bulky hydrophobic groups.

Chitosan: Enhancing Hydrophobicity for Drug Delivery

Chitosan, a cationic polysaccharide derived from chitin, is renowned for its biocompatibility, biodegradability, and mucoadhesive properties, making it an attractive candidate for drug delivery systems.[6] However, its application is often limited by its poor solubility in neutral and alkaline conditions.[6] DDSA modification can enhance its hydrophobic character, leading to the formation of hydrogels and nanoparticles with improved drug encapsulation and sustained release capabilities, particularly for hydrophobic drugs.[1]

Experimental Protocols: A Practical Guide

This section provides detailed methodologies for the synthesis and characterization of DDSA-modified biopolymers.

Synthesis of DDSA-Modified Starch (Aqueous Slurry Method)

This protocol is adapted from the modification of quinoa and corn starch.[1][7]

Materials:

-

Native Starch (e.g., quinoa, corn)

-

Dodecenyl Succinic Anhydride (DDSA)

-

Sodium Hydroxide (B78521) (NaOH) solution (3% w/v)

-

Hydrochloric Acid (HCl) solution (for neutralization)

-

Deionized Water

Procedure:

-

Slurry Preparation: Prepare a 30% (w/w) aqueous slurry of the native starch in a reaction vessel equipped with a mechanical stirrer and a pH probe.[1]

-

pH Adjustment: While stirring continuously, adjust the pH of the slurry to 8.5-9.0 by the slow addition of 3% NaOH solution.[1]

-

DDSA Addition: Add the desired amount of DDSA to the starch slurry. A typical ratio is 10% (w/w) of DDSA relative to the dry weight of the starch. The DDSA can be added directly or as a pre-emulsion in a small amount of water to improve dispersion.[1]

-

Reaction: Maintain the reaction mixture at a constant temperature (e.g., 40°C) with continuous stirring for a specified duration (e.g., 3-4 hours).[1] Throughout the reaction, monitor and maintain the pH within the 8.5-9.0 range by adding NaOH solution as needed.[1]

-

Neutralization and Washing: After the reaction period, adjust the pH of the mixture to 6.5-7.0 with a diluted HCl solution.[4]

-

Purification: Wash the modified starch by centrifuging the slurry and resuspending the pellet in ethanol and then acetone three times.[4]

-

Drying: Dry the purified DDSA-modified starch in an oven at 40°C.[4]

Preparation of DDSA-Modified Chitosan Hydrogels

This protocol is based on the preparation of DDSA-chitosan hydrogels for drug delivery.[1]

Materials:

-

Chitosan

-

Dodecenyl Succinic Anhydride (DDSA)

-

Acetic Acid Solution (e.g., 1% v/v)

-

Methanol

-

Dialysis membrane (MWCO appropriate for the chitosan)

Procedure:

-

Chitosan Solution: Dissolve chitosan in a dilute acetic acid solution to a desired concentration (e.g., 2% w/v). Stir until a homogenous solution is formed.

-

DDSA Solution: Dissolve DDSA in a minimal amount of a suitable solvent like methanol.

-

Reaction: Slowly add the DDSA solution to the chitosan solution while stirring vigorously. The reaction is typically carried out at room temperature for 24 hours.

-

Purification: The resulting solution is dialyzed extensively against deionized water for several days to remove unreacted DDSA and by-products.

-

Hydrogel Formation: The purified DDSA-modified chitosan solution can then be used to form hydrogels, for example, by cross-linking or pH-induced gelation.

-

Lyophilization: For characterization or long-term storage, the purified solution can be frozen and lyophilized to obtain a solid product.

Determination of Degree of Substitution (DS)

The DS of DDSA-modified biopolymers is a critical parameter that dictates their properties. A common method for its determination is back-titration.[3]

Procedure:

-

Accurately weigh a known amount of the dried DDSA-modified biopolymer.

-

Disperse the sample in a suitable solvent (e.g., 90% DMSO for starch).[3]

-

Add a known excess of standardized sodium hydroxide (NaOH) solution.

-

Heat the mixture (e.g., in a boiling water bath for starch) to ensure complete saponification of the ester linkages.[3]

-

After cooling, titrate the excess unreacted NaOH with a standardized hydrochloric acid (HCl) solution using a suitable indicator (e.g., phenolphthalein).

-

A blank titration is performed using the unmodified biopolymer to account for any inherent acidity.

-

The DS is calculated based on the amount of NaOH consumed during saponification.

Applications in Drug Delivery

The amphiphilic nature of DDSA-modified biopolymers makes them highly suitable for various drug delivery applications, particularly for the encapsulation and controlled release of hydrophobic drugs.[3]

Encapsulation of Hydrophobic Drugs

The hydrophobic dodecenyl chains can form a core within self-assembled nanoparticles or hydrogel matrices, providing a microenvironment for the encapsulation of non-polar drug molecules.[3] This encapsulation can improve the solubility and stability of the drug in aqueous environments.

Table 2: Drug Encapsulation and Release from DDSA-Modified Biopolymers (Qualitative Data)

| Biopolymer | Drug | Formulation | Release Characteristics | Reference |

| Chitosan | Thymol (B1683141) | Hydrogel | Sustained release profile improved compared to unmodified chitosan hydrogel. | [1] |

Note: Quantitative data on drug loading capacity and encapsulation efficiency for a wide range of drugs in DDSA-modified biopolymers is limited in publicly available literature. Researchers are encouraged to perform these characterizations for their specific drug-polymer systems.

Controlled Release

The hydrophobic nature of the DDSA modification can retard the release of hydrophilic drugs and sustain the release of hydrophobic drugs.[3] The release mechanism is primarily diffusion-controlled and is influenced by the swelling and erosion of the biopolymer matrix.[3] For instance, DDSA-modified chitosan hydrogels have been shown to provide a more sustained release of the hydrophobic drug thymol compared to unmodified chitosan hydrogels.[1]

Biocompatibility and Biological Interactions

While extensive research has been conducted on the physicochemical properties of DDSA-modified biopolymers, specific studies on their direct interaction with cellular signaling pathways are limited. The general understanding is that, like most implanted biomaterials, they would likely trigger a standard foreign body response.[1]

Limited studies on DDSA-modified chitosan have shown some level of cytotoxicity, which appears to be greater than that of unmodified chitosan.[1] However, it is crucial to note that biocompatibility is highly dependent on the degree of substitution, the specific biopolymer used, and the final formulation. Hemolysis assays on chitosan nanoparticles have shown that surface modifications can influence their interaction with red blood cells.[5][8] Therefore, comprehensive biocompatibility and cytotoxicity studies, including hemolysis, cytocompatibility, and in vivo assessments, are essential for any DDSA-modified biopolymer intended for biomedical applications.

Future Perspectives

The modification of biopolymers with DDSA presents a promising platform for the development of advanced materials with tunable properties. Future research should focus on:

-

Expanding the Library of Biopolymers: Investigating the DDSA modification of other biopolymers such as alginate, dextran, pullulan, and various proteins to broaden the scope of their applications.

-

Quantitative Drug Delivery Studies: Conducting systematic studies to quantify drug loading capacity, encapsulation efficiency, and release kinetics for a wider range of hydrophobic drugs.

-

In-depth Biocompatibility and In Vivo Studies: Performing comprehensive biocompatibility assessments and in vivo studies to evaluate the safety and efficacy of DDSA-modified biopolymers for specific drug delivery applications.

-

Exploring Stimuli-Responsive Systems: Designing DDSA-modified biopolymers that can respond to specific stimuli such as pH, temperature, or enzymes for targeted drug release.

By continuing to explore and optimize the modification of biopolymers with DDSA, the scientific community can unlock a new generation of advanced biomaterials with significant potential to address unmet needs in drug delivery and beyond.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of Hemagglutination Activity of Chitosan Nanoparticles Using Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Hydrophobic Chitosan Derivatives for Gene and Drug Delivery in Cancer Therapies | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

The Role of Dodecenyl Succinic Anhydride (DDSA) in the Creation of Amphiphilic Polysaccharides: A Technical Guide for Drug Development Professionals

An in-depth exploration of the synthesis, characterization, and application of DDSA-modified polysaccharides as versatile platforms for advanced drug delivery systems.

Executive Summary